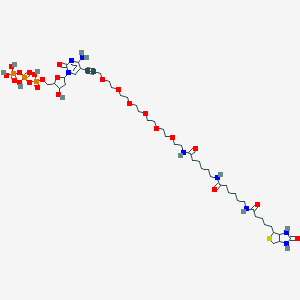
Bis(trideuteriomethyl)cyanamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyanamides has diversified multi-fold in recent years . The direct alkylation of metal cyanamides such as calcium cyanamide is the most straightforward approach to mono and disubstituted derivatives . More recent approaches include the development of new reagents to access substituted cyanamides .Molecular Structure Analysis
Cyanamide enjoys a rich chemical history, which can be traced to its unique and chemically promiscuous nitrogen-carbon-nitrogen (NCN) connectivity . The chemistry of the nitrile-substituted amino-group of the ‘cyanamide-moiety’ is dominated by an unusual duality of a nucleophilic sp3-amino nitrogen and an electrophilic nitrile unit .Chemical Reactions Analysis
The application of alkyl and aryl substituted cyanamides in synthetic chemistry has diversified multi-fold in recent years . They are used in cycloaddition chemistry, aminocyanation reactions, as well as electrophilic cyanide-transfer agents and their unique radical and coordination chemistry .Physical And Chemical Properties Analysis
Bis(trideuteriomethyl)cyanamide has a molecular weight of 76.13010 . It has a density of 0.941 g/mL at 25ºC and a boiling point of 163.5ºC at 760 mmHg .Applications De Recherche Scientifique
Cycloaddition Chemistry
Cyanamides have been used in cycloaddition chemistry . The specific methods of application or experimental procedures vary depending on the specific reaction. The outcomes of these reactions include the formation of various cyclic compounds.
Aminocyanation Reactions
Aminocyanation reactions involve the addition of an amino group and a cyanide group to a molecule . Cyanamides can be used as a source of these groups. The specific methods and outcomes depend on the reactants used.
Electrophilic Cyanide-Transfer Agents
Cyanamides can act as electrophilic cyanide-transfer agents . This involves the transfer of a cyanide group from the cyanamide to another molecule. The specific methods and outcomes depend on the reactants used.
Radical Reactions
Cyanamides can participate in radical reactions . These reactions involve the formation of radicals, which are atoms, molecules, or ions with unpaired electrons. The specific methods and outcomes depend on the reactants used.
Coordination Chemistry
Cyanamides can be used in coordination chemistry, which involves the interaction of molecules with a central atom . The specific methods and outcomes depend on the reactants used.
Soil Fertilizer
Calcium cyanamide has been used as a soil fertilizer . It is gradually hydrolyzed into urea in soil and generates dicyandiamide, a nitrification inhibitor . This increases soil pH .
Synthesis of Amines
Cyanamides can be used in the synthesis of amines . The specific methods and outcomes depend on the reactants used.
Synthesis of Nitriles
Cyanamides can be used in the synthesis of nitriles . The specific methods and outcomes depend on the reactants used.
Synthesis of Imines
Cyanamides can be used in the synthesis of imines . The specific methods and outcomes depend on the reactants used.
Synthesis of Isothiocyanates
Cyanamides can be used in the synthesis of isothiocyanates . The specific methods and outcomes depend on the reactants used.
Synthesis of Guanidines
Cyanamides can be used in the synthesis of guanidines . The specific methods and outcomes depend on the reactants used.
Synthesis of Tetrazoles
Cyanamides can be used in the synthesis of tetrazoles . The specific methods and outcomes depend on the reactants used.
Synthesis of Dimethyl-d6-amine
“Bis(trideuteriomethyl)cyanamide” can be used in the synthesis of Dimethyl-d6-amine . The specific methods and outcomes depend on the reactants used.
Protein Expression
“Bis(trideuteriomethyl)cyanamide” can be used in protein expression . The specific methods and outcomes depend on the reactants used.
Synthesis of Ammonia and Nitric Acid
Cyanamides, including “Bis(trideuteriomethyl)cyanamide”, can be used in the synthesis of ammonia and nitric acid . The specific methods and outcomes depend on the reactants used.
Industrial Production of Metal Cyanamides
“Bis(trideuteriomethyl)cyanamide” can be used in the industrial production of metal cyanamides . The specific methods and outcomes depend on the reactants used.
Synthesis of Substituted Organic Cyanamides
“Bis(trideuteriomethyl)cyanamide” can be used in the synthesis of substituted organic cyanamides . The specific methods and outcomes depend on the reactants used.
Synthesis of Unsubstituted Cyanamide
“Bis(trideuteriomethyl)cyanamide” can be used in the synthesis of unsubstituted cyanamide . The specific methods and outcomes depend on the reactants used.
Safety And Hazards
Cyanamides can cause severe skin burns and eye damage. They may cause respiratory irritation and may cause an allergic skin reaction. They are suspected of causing cancer and of damaging fertility. They are also suspected of damaging the unborn child. They may cause damage to organs through prolonged or repeated exposure . They are toxic if swallowed or in contact with skin .
Orientations Futures
The application of alkyl and aryl substituted cyanamides in synthetic chemistry has diversified multi-fold in recent years . The last decade has witnessed a significant increase in the use and application of substituted cyanamides in synthetic chemistry, along with the development of more sustainable and robust synthetic routes to these important family of compounds . This suggests that the use of cyanamides, including Bis(trideuteriomethyl)cyanamide, will continue to expand in the future.
Propriétés
IUPAC Name |
bis(trideuteriomethyl)cyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2/c1-5(2)3-4/h1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGOUCJGXNLJNL-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C#N)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583540 | |
| Record name | Bis[(~2~H_3_)methyl]cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(trideuteriomethyl)cyanamide | |
CAS RN |
72142-88-2 | |
| Record name | Bis[(~2~H_3_)methyl]cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 72142-88-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(Trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B116296.png)











